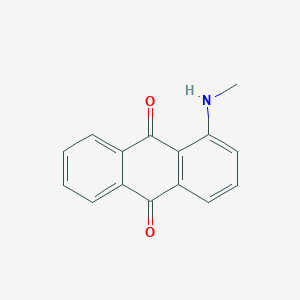

1-(Methylamino)anthraquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3721. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-16-12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTDYSXXLJYUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052570 | |

| Record name | 1-(Methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1-(Methylamino)anthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

82-38-2 | |

| Record name | Solvent Red 111 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse red 9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O1807MLL1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 1-(Methylamino)anthraquinone from 1-Chloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(methylamino)anthraquinone from 1-chloroanthraquinone, a reaction of significant interest in the fields of medicinal chemistry and materials science. This document details the underlying reaction mechanism, provides a robust experimental protocol, presents comparative data under various reaction conditions, and outlines methods for purification and characterization of the final product.

Introduction

This compound is a key intermediate in the synthesis of various functional molecules, including disperse dyes and pharmacologically active compounds. Its synthesis from 1-chloroanthraquinone is a classic example of a nucleophilic aromatic substitution, typically achieved through a copper-catalyzed process known as the Ullmann condensation or Goldberg reaction. This guide will delve into the technical specifics of this transformation, offering researchers the necessary information to replicate, optimize, and adapt the synthesis for their specific needs.

Reaction Mechanism: The Ullmann-Goldberg Condensation

The reaction of 1-chloroanthraquinone with methylamine in the presence of a copper catalyst proceeds via the Ullmann-Goldberg condensation mechanism. This catalytic cycle is generally understood to involve Cu(I) and Cu(III) intermediates.

The proposed catalytic cycle can be visualized as follows:

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann-Goldberg amination.

The key steps in the mechanism are:

-

Coordination: The copper(I) catalyst coordinates with methylamine to form a copper(I)-amine complex.

-

Oxidative Addition: The 1-chloroanthraquinone undergoes oxidative addition to the copper(I)-amine complex, forming a copper(III) intermediate. This is often the rate-limiting step.[1]

-

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to yield the desired product, this compound, and regenerates the active copper(I) catalyst.

Experimental Protocols

A well-established procedure for this synthesis is provided by Organic Syntheses.[2]

Materials and Equipment:

-

1-Chloroanthraquinone

-

Aqueous methylamine solution (25%)

-

Pyridine

-

Copper salt (e.g., copper(I) chloride, copper(II) acetate)

-

Autoclave or a sealed reaction vessel capable of withstanding pressure

-

Stirring mechanism

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a suitable autoclave, combine 1-chloroanthraquinone (e.g., 433 g, 1.79 moles), pyridine (1.5 L), a 25% aqueous solution of methylamine (600 mL), and a catalytic amount of a copper salt (e.g., 2.5 g).[2]

-

Seal the autoclave and heat the mixture with stirring. The reaction is typically carried out at elevated temperatures, for instance, in the range of 150-160°C.[2]

-

Maintain the reaction at the set temperature for a specified duration, for example, 8 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Vent any excess pressure and carefully open the vessel.

-

Transfer the reaction mixture to a beaker and filter the solid product using a Büchner funnel.

-

Wash the collected solid with a dilute aqueous solution of hydrochloric acid (e.g., 2%) to remove any unreacted methylamine and pyridine.[2]

-

Subsequently, wash the product with hot water (around 70°C) to remove any inorganic impurities.[2]

-

Dry the resulting red product in air or in a vacuum oven.

The following diagram illustrates the general experimental workflow:

Caption: General experimental workflow for the synthesis.

Data Presentation: Comparative Analysis

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various reported syntheses.

Table 1: Effect of Starting Material and Reaction Conditions on Yield

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Chloroanthraquinone | Copper Salt | Pyridine | 150-160 | 8-12 | 76-80 | [2] |

| Sodium Anthraquinone-α-sulfonate | Sodium Chlorate | Water | 130-135 | 12 | 59-65 | [2] |

| 1-Bromoanthraquinone | Copper Acetate | p-Toluidine | 115-120 | 6 | 82 (of derivative) | [3] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO₂ | [4] |

| Molecular Weight | 237.25 g/mol | [4] |

| Melting Point | 170-172 °C | [5] |

| Appearance | Faint red to very dark red powder or crystals | [5] |

| Purity (HPLC) | ≥97.5% | [5] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.10 – 1.30 (m, 2H), 1.40 – 1.65 (m, 5H), 2.32 (s, 3H), 2.40 – 2.60 (m, 1H), 2.90 – 3.0 (m, 1H), 3.70 – 3.80 (m, 1H), 4.25 (d, J = 11 Hz, 1H), 4.48 (d, J = 11 Hz, 1H), 6.90 – 7.60 (m, 14H, ArH) | [6] |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 21.1, 22.4, 25.4, 26.4, 29.7, 45.2, 56.4, 59.1, 60.0, 126.6, 127.0, 127.6, 128.0, 128.5, 129.3, 129.5, 130.2, 135.3, 143.7, 144.8, 146.1 | [6] |

Potential Side Reactions and Purification

The primary side reaction in the Ullmann condensation is the dehalogenation of the starting material, leading to the formation of anthraquinone.[1] Additionally, at very high temperatures or with prolonged reaction times, dimerization or polymerization of the product can occur. In the case of using aniline as the amine, a variety of by-products have been observed.[7]

Purification:

-

Washing: As described in the experimental protocol, washing with dilute acid and hot water is effective for removing basic and inorganic impurities.[2]

-

Recrystallization: For higher purity, recrystallization is a standard method. Toluene is a reported solvent for the recrystallization of this compound, which can improve the melting point.[2] Other common solvents for recrystallizing anthraquinone derivatives include ethanol, acetone/n-hexane mixtures, and tetrahydrofuran/n-hexane mixtures.[8]

-

Chromatography: For analytical purposes and to isolate highly pure samples, High-Performance Liquid Chromatography (HPLC) can be employed. Reverse-phase columns (e.g., C18) with mobile phases consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, are suitable for the separation of anthraquinone derivatives.[9]

Conclusion

The synthesis of this compound from 1-chloroanthraquinone via the copper-catalyzed Ullmann-Goldberg condensation is a robust and well-documented procedure. By carefully controlling reaction parameters such as temperature, reaction time, and the choice of catalyst and solvent, high yields of the desired product can be achieved. This guide provides researchers with the fundamental knowledge and practical details necessary to successfully perform and optimize this important transformation in a laboratory setting. Further research may focus on the development of more environmentally friendly solvent systems and more efficient, reusable catalysts to enhance the sustainability of this process.

References

- 1. Kinetic and product studies on Ullmann amination of 1-halogenoanthraquinones catalysed by copper(I) salts in acetonitrile solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound 98 82-38-2 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. New intermediates and dyestuffs for synthetic fibres. Part V. By-products of the Ullmann condensation between 1-chloroanthraquinone and aniline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. Separation of 1-((3-(Dimethylamino)propyl)amino)-4-(methylamino)anthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic Profile of 1-(Methylamino)anthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-(methylamino)anthraquinone, a key anthraquinone derivative. The information compiled herein is intended to support research and development activities by providing key spectroscopic benchmarks and standardized experimental protocols.

Introduction

This compound (also known as Disperse Red 9 or Solvent Red 111) is a synthetic anthraquinone dye. Its chromophoric properties are of significant interest in various industrial applications. A thorough understanding of its spectroscopic characteristics is fundamental for quality control, structural elucidation, and exploring its potential in fields such as materials science and drug development. This document summarizes its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral properties.

Spectral Data Summary

The following tables present the available quantitative spectral data for this compound.

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound is characterized by a significant absorption band in the visible region, attributable to its extended conjugated system.

| Parameter | Value | Solvent |

| λmax | 500 nm | Ethanol |

| Molar Absorptivity (ε) | Data not available | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, recorded as a solid sample, displays characteristic absorption bands corresponding to its key functional groups. The data presented below is derived from the Coblentz Society's evaluated infrared reference spectrum available on the NIST WebBook.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H stretch |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (methyl) |

| ~1670 | Strong | C=O stretch (quinone) |

| ~1635 | Strong | C=O stretch (quinone, H-bonded) |

| ~1590 | Strong | C=C stretch (aromatic) |

| ~1510 | Strong | N-H bend |

| ~1280 | Medium | C-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is crucial for the definitive structural confirmation of this compound. While spectra are reported to be available, a complete, assigned dataset with chemical shifts and coupling constants is not consistently published. The following represents a compilation of expected signals based on the structure and available information for similar compounds.

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Note: ¹H NMR spectra have been recorded on instruments such as the Varian A-60.[1] The expected spectrum would show signals for the methyl protons and the aromatic protons, with coupling patterns corresponding to their positions on the anthraquinone core. The N-H proton may appear as a broad singlet.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons, the aromatic carbons (both protonated and quaternary), and the methyl carbon. The solvent commonly used for acquiring NMR data for this compound and its derivatives is deuterochloroform (CDCl₃).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the solid and dissolving it in a known volume of spectroscopic grade ethanol. Serial dilutions are performed to obtain a solution with an absorbance in the optimal range (typically 0.1 - 1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Blanking: A cuvette containing the solvent (ethanol) is placed in the reference beam path to serve as a blank.

-

Measurement: The sample solution is placed in a quartz cuvette and the absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of dry this compound powder is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: The resulting mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Background Scan: A background spectrum of the empty sample compartment is recorded.

-

Sample Scan: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

NMR Spectroscopy Protocol

-

Sample Preparation: 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. ¹H and ¹³C NMR spectra are acquired with appropriate pulse sequences.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

Workflow Visualization

The logical flow of spectroscopic analysis for this compound is depicted below. This workflow outlines the general steps from sample preparation to data interpretation for each of the discussed spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Solubility of 1-(Methylamino)anthraquinone: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics and related experimental protocols for 1-(Methylamino)anthraquinone, a compound of interest in various industrial and research applications.

Introduction

This compound, also known as C.I. Disperse Red 9 and C.I. Solvent Red 111, is a synthetic anthraquinone derivative. Its primary application lies in its properties as a red dye for plastics, textiles, and other materials.[1][2][3] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in these applications, as well as in the development of new formulations and for toxicological and environmental fate studies. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, detailed experimental methodologies, and a workflow for its synthesis.

Core Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₁NO₂ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| CAS Number | 82-38-2 | [1] |

| Appearance | Red powder or crystals | [4] |

| Melting Point | 170-172 °C | [4] |

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 20°C is summarized in the table below. This data is essential for researchers in selecting appropriate solvents for dissolution, formulation, and extraction processes.

| Solvent | Solubility (g/L) at 20°C |

| Dichloromethane | 32 |

| Methylbenzene (Toluene) | 7 |

| Acetone | 4 |

| Butyl Acetate | 4 |

| Ethylalcohol (Ethanol) | 2 |

Data sourced from Precise Color.[5]

In addition to the quantitative data, qualitative solubility information indicates that this compound is also soluble in ethylene glycol ether and linseed oil.[4][6] It is reported to be slightly soluble in benzene and carbon tetrachloride, and insoluble in water.[4][6]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the literature, a general methodology based on standard laboratory practices can be employed. The following describes a common approach for determining the solubility of a solid compound in an organic solvent.

General Procedure for Solubility Determination (Shake-Flask Method)

This method involves creating a saturated solution of the solute in the solvent and then determining the concentration of the solute in that solution.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining fine particles, pass the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Dilution and Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Determine the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in g/L or mol/L.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 1-chloroanthraquinone with methylamine. This process is a key industrial method for producing this dye.

Conclusion

This technical guide provides essential information on the solubility of this compound in a range of organic solvents, which is critical for its application in research and industry. The provided quantitative data, along with a general experimental protocol for solubility determination, offers a solid foundation for scientists and professionals working with this compound. The visualization of the synthesis workflow further aids in understanding the production of this important dye. Further research could focus on expanding the quantitative solubility data to a wider range of solvents and temperatures.

References

- 1. This compound [webbook.nist.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chembk.com [chembk.com]

- 5. China Solvent Red 111 factory and manufacturers | Precise Color [precisechem.com]

- 6. ≥97.5% purity, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

Mechanism of Action of 1-(Methylamino)anthraquinone in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylamino)anthraquinone, also known as Disperse Red 9, is a synthetic dye belonging to the anthraquinone class of compounds. While its primary application is in the textile and smoke formulation industries, its structural similarity to biologically active anthraquinones, including several anticancer agents, has prompted interest in its mechanism of action within biological systems. This technical guide provides a comprehensive overview of the putative mechanisms through which this compound may exert biological effects. The core mechanisms discussed include DNA intercalation, generation of reactive oxygen species (ROS) leading to oxidative stress, and the potential for photodynamic activity. This document summarizes the limited available quantitative data, provides detailed experimental protocols for key assays, and visualizes the principal signaling pathways implicated in the biological activity of anthraquinones.

Introduction

Anthraquinones are a large family of aromatic compounds characterized by a 9,10-dioxoanthracene core. This scaffold is present in numerous natural products and synthetic compounds with diverse biological activities, including laxative, anti-inflammatory, antimicrobial, and antitumor properties. The planar tricyclic structure of the anthraquinone core is a key feature that facilitates intercalation into DNA. Furthermore, the quinone moiety can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).

This compound (Figure 1) is a derivative of this class. While specific research on its biological mechanism of action is not extensive, its chemical structure suggests that it likely shares mechanisms with other well-studied anthraquinones. This guide will, therefore, draw upon the broader knowledge of anthraquinone bioactivity to propose the most probable mechanisms for this compound and provide the necessary tools for its further investigation.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound.

Core Mechanisms of Action

The biological activity of this compound is likely multifaceted, primarily revolving around its ability to interact with cellular macromolecules and induce oxidative stress.

DNA Intercalation

The planar aromatic structure of this compound is a strong indicator of its potential to act as a DNA intercalating agent.[1] This process involves the insertion of the planar molecule between the base pairs of the DNA double helix.

Logical Relationship of DNA Intercalation and its Consequences

DNA intercalation by this compound and downstream effects.

This interaction can lead to several downstream consequences:

-

Inhibition of DNA Replication and Transcription: The presence of the intercalated molecule can obstruct the action of DNA and RNA polymerases, thereby halting cell proliferation.

-

Induction of DNA Damage: Intercalation can cause distortions in the DNA backbone, which may trigger cellular DNA damage responses and ultimately lead to programmed cell death (apoptosis).

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The quinone structure of this compound allows it to participate in redox cycling within the cell. This process involves the enzymatic reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals (O₂⁻). This initiates a cascade of reactions that generate other reactive oxygen species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).

The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This can cause widespread damage to cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways. One of the key signaling pathways activated by ROS is the c-Jun N-terminal kinase (JNK) pathway.

Signaling Pathway of ROS-Induced Apoptosis via JNK

References

Unveiling the Photophysical Profile of 1-(Methylamino)anthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylamino)anthraquinone (1-MAAQ) is a derivative of anthraquinone, a class of compounds widely utilized as dyes, pigments, and increasingly, as photosensitizers in biomedical applications such as photodynamic therapy (PDT). The efficacy of 1-MAAQ in such applications is intrinsically linked to its photophysical properties—how it absorbs, processes, and emits light. This technical guide provides a comprehensive overview of the core photophysical characteristics of 1-MAAQ, detailing its behavior in various solvent environments. It includes a compilation of quantitative data, detailed experimental methodologies for characterization, and visualizations of the underlying photophysical processes and experimental workflows to support further research and development.

Core Photophysical Properties

The photophysical behavior of this compound is highly sensitive to its environment, particularly the polarity of the solvent. This dependence arises from the molecule's ability to form an intramolecular charge transfer (ICT) state upon excitation. In nonpolar solvents, 1-MAAQ is suggested to adopt a nonplanar structure, which influences its de-excitation pathways. Conversely, in solvents of moderate to higher polarity, a more planar ICT structure is favored.

The de-excitation from the lowest singlet excited state (S₁) is primarily governed by non-radiative processes. Studies have shown that for 1-MAAQ, where an intramolecular hydrogen bond exists between the methylamino proton and the adjacent carbonyl group, internal conversion to the ground state is the main deactivation channel.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for this compound in a range of solvents. These properties include the absorption maximum (λabs), emission maximum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf). This data is critical for predicting the molecule's behavior in different chemical environments and for designing applications.

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Carbon Tetrachloride | 2.24 | 480 | 560 | 0.011 | 0.16 |

| Benzene | 2.28 | 485 | 575 | 0.010 | 0.16 |

| Dioxane | 2.21 | 486 | 585 | 0.015 | 0.23 |

| Diethyl Ether | 4.34 | 484 | 585 | 0.015 | 0.23 |

| Chloroform | 4.81 | 495 | 600 | 0.007 | 0.13 |

| Ethyl Acetate | 6.02 | 488 | 598 | 0.010 | 0.15 |

| Dichloromethane | 9.08 | 496 | 608 | 0.006 | 0.10 |

| Acetone | 20.7 | 486 | 610 | 0.005 | 0.08 |

| Ethanol | 24.3 | 495 | 615 | 0.005 | 0.08 |

| Acetonitrile | 37.5 | 486 | 615 | 0.004 | 0.07 |

| Dimethyl Sulfoxide | 46.7 | 498 | 625 | 0.003 | 0.06 |

Experimental Protocols

The characterization of the photophysical properties of 1-MAAQ involves several key spectroscopic techniques. The following protocols provide a detailed methodology for these essential experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine the wavelength of maximum absorption (λabs).

-

Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent of interest (e.g., ethanol) at a concentration of approximately 1x10⁻³ M. From this stock, prepare a series of dilutions in the same solvent to achieve concentrations that yield absorbance values between 0.02 and 0.1.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a blank. Place it in the reference and sample holders and record a baseline spectrum over the desired wavelength range (e.g., 300-700 nm).

-

Sample Measurement: Replace the blank cuvette in the sample holder with a cuvette containing the 1-MAAQ solution.

-

Data Acquisition: Scan the absorbance of the sample from 300 nm to 700 nm. The wavelength at which the highest absorbance is recorded is the λabs.

Steady-State Fluorescence Spectroscopy

This protocol details the measurement of the emission spectrum to determine the wavelength of maximum emission (λem) and the relative fluorescence quantum yield (Φf).

-

Solution Preparation: Use the same dilute solutions prepared for the UV-Vis measurements (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects). Prepare a solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol) with a similar absorbance at the same excitation wavelength.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Emission Spectrum Measurement:

-

Excite the 1-MAAQ sample at its absorption maximum (λabs).

-

Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline (e.g., 500-800 nm).

-

The wavelength at the peak of the emission spectrum is the λem.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the 1-MAAQ sample and the reference standard.

-

Measure the absorbance of both the sample and the standard at the excitation wavelength using a UV-Vis spectrophotometer.

-

Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Time-Resolved Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence lifetime (τf) using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength close to the λabs of 1-MAAQ, and a sensitive single-photon detector.

-

Sample Preparation: Use the same dilute solutions as for fluorescence measurements.

-

Instrument Response Function (IRF) Measurement: Record the IRF of the system by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample.

-

Fluorescence Decay Measurement:

-

Excite the 1-MAAQ sample with the pulsed laser.

-

Collect the emitted photons over time until a sufficient number of counts are acquired to form a decay histogram.

-

-

Data Analysis:

-

Fit the fluorescence decay data to an exponential decay model, deconvoluting the IRF from the measured decay curve.

-

The time constant from the fit provides the fluorescence lifetime (τf).

-

Visualizations: Processes and Workflows

Photophysical Processes of 1-MAAQ

The following diagram illustrates the key photophysical events that occur after 1-MAAQ absorbs a photon.

Caption: Simplified Jablonski diagram for this compound.

Experimental Workflow for Photophysical Characterization

This diagram outlines the systematic process for characterizing the photophysical properties of 1-MAAQ.

Caption: Workflow for characterizing photophysical properties.

Application: Mechanism of Photodynamic Therapy (PDT)

Anthraquinone derivatives are investigated for PDT. This diagram illustrates the two primary mechanisms by which a photosensitizer like 1-MAAQ can induce cell death upon light activation.

Caption: Type I and Type II mechanisms of photodynamic therapy.

Toxicological Profile of 1-(Methylamino)anthraquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 1-(Methylamino)anthraquinone (CAS No. 82-38-2), a synthetic dye also known as Disperse Red 9.[1][2] The information is compiled from available safety data sheets, toxicological databases, and scientific literature. This document is intended to serve as a resource for researchers and professionals involved in the development and safety assessment of this and structurally related compounds.

Chemical and Physical Properties

This compound is a red solid with the molecular formula C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol .[3] It is soluble in acetone, ethanol, and ethylene glycol ether, slightly soluble in benzene and carbon tetrachloride, and insoluble in water.

Toxicological Data Summary

The available quantitative toxicological data for this compound are summarized in the tables below. These data provide an initial assessment of the acute toxicity of the compound.

Table 1: Acute Oral Toxicity

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | >2000 mg/kg | [4] |

| Dog | Oral | LD | >8000 mg/kg | [5] |

Table 2: Acute Dermal Toxicity

| Species | Route | Endpoint | Value | Reference |

| Rabbit | Dermal | LD | >2 g/kg | [5] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Skin Irritation: Category 2[6]

-

Eye Irritation: Category 2A[6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[6]

The compound is considered to be irritating to the eyes, respiratory system, and skin.[7]

Experimental Protocols

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is a sequential test that uses a minimum number of animals to achieve a statistically reliable result.

Methodology:

-

Animals: Typically, female rats from a standard laboratory strain are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The LD50 is calculated using the maximum likelihood method.

Caption: Generalized workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animals: Albino rabbits are typically used.[3] A small area of the animal's back is clipped free of fur.

-

Application: A 0.5 g or 0.5 mL of the test substance is applied to the prepared skin area and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[3]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3]

-

Scoring: The reactions are scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This study evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animals: Albino rabbits are the preferred species.[8]

-

Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[4]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[8]

-

Scoring: Ocular lesions are scored using a standardized system.

Genotoxicity

Limited information is available on the genotoxicity of this compound. However, studies on other anthraquinone dyes suggest that some compounds in this class can be genotoxic.[9] A comprehensive assessment would typically involve a battery of in vitro and in vivo tests.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to detect point mutations.

Methodology:

-

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss or gain) effects.

Methodology:

-

Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y, or TK6) are used.[10]

-

Procedure: Cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured to allow for cell division and the expression of micronuclei.

-

Endpoint: The frequency of micronucleated cells is determined by microscopic analysis.

Carcinogenicity

There is no direct evidence for the carcinogenicity of this compound in the available literature. However, a bioassay of the structurally related compound, 1-Amino-2-methylanthraquinone, conducted by the National Cancer Institute, showed evidence of carcinogenicity in rats and mice.[6] This suggests that long-term exposure to aminoanthraquinones may pose a carcinogenic risk.

A typical 2-year rodent bioassay for carcinogenicity would follow a protocol similar to that established by the National Toxicology Program (NTP).

Methodology:

-

Animals: Fischer 344 rats and B6C3F1 mice are commonly used.

-

Administration: The test substance is administered in the feed at multiple dose levels for a period of two years.

-

Observation: Animals are monitored for clinical signs, body weight changes, and tumor development throughout the study.

-

Endpoint: A complete histopathological examination of all major tissues and organs is performed to identify neoplastic and non-neoplastic lesions.

Potential Mechanisms of Toxicity

The precise signaling pathways and molecular mechanisms of toxicity for this compound have not been fully elucidated. However, for the broader class of anthraquinones, several potential mechanisms have been proposed.

One key mechanism is the generation of Reactive Oxygen Species (ROS) through redox cycling of the quinone moiety. This can lead to oxidative stress, resulting in damage to cellular components such as lipids, proteins, and DNA.[11]

Another proposed mechanism is DNA intercalation , where the planar aromatic structure of the anthraquinone molecule inserts between the base pairs of the DNA double helix. This can interfere with DNA replication and transcription, potentially leading to mutations and cell death.[11]

The generation of ROS has been linked to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway , which can, in turn, trigger apoptosis (programmed cell death).[12]

Caption: Potential mechanisms of toxicity for anthraquinone compounds.

Conclusion

This compound exhibits moderate acute toxicity and is classified as a skin, eye, and respiratory irritant. While specific data on its genotoxicity and carcinogenicity are lacking, the toxicological profile of structurally related compounds suggests that these are endpoints of potential concern. The proposed mechanisms of toxicity for anthraquinones, including ROS generation and DNA intercalation, warrant further investigation for this specific compound. This technical guide summarizes the currently available information and highlights the need for further comprehensive toxicological studies to fully characterize the safety profile of this compound. Professionals handling this substance should adhere to the recommended safety precautions to minimize exposure.

References

- 1. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Abstract for TR-111 [ntp.niehs.nih.gov]

- 7. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 10. toxicoop.com [toxicoop.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(Methylamino)anthraquinone Derivatives and Their Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylamino)anthraquinone and its derivatives represent a significant class of compounds with a rich history in the dye industry and a growing importance in medicinal chemistry. The anthraquinone scaffold, a tricyclic aromatic quinone, serves as a versatile platform for chemical modification, leading to a diverse array of molecules with a wide spectrum of biological activities. These activities include anticancer, antimicrobial, and enzyme inhibitory properties, making them a focal point for drug discovery and development.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of this compound and its key derivatives, with a focus on experimental methodologies and data presentation for a technical audience.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves the modification of the anthraquinone core through nucleophilic substitution reactions. Key starting materials include halogenated or sulfonated anthraquinones.

Synthesis of this compound

The parent compound, this compound, can be synthesized through several routes. A common and effective method involves the reaction of a leaving group at the 1-position of the anthraquinone nucleus with methylamine.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound from Sodium Anthraquinone-α-sulfonate [3]

-

Apparatus: A 1-gallon autoclave equipped with a stirrer.

-

Reagents:

-

Technical sodium anthraquinone-α-sulfonate: 399 g (1.29 moles)

-

Sodium chlorate: 45 g (0.43 mole)

-

25% aqueous solution of methylamine: 780 g (6.25 moles)

-

Water: 1.2 L

-

-

Procedure:

-

Charge the autoclave with all the reagents.

-

Heat the mixture with stirring for 12 hours at 130–135°C.

-

Turn off the heat and continue stirring until the mixture is cool to allow the product to separate in an easily filterable form.

-

Remove the contents from the autoclave and wash any adhering material from the walls with water.

-

Filter the solid product using a Büchner funnel.

-

Wash the red product with two 500-mL portions of hot water (70°C). . Dry the product in the air.

-

-

Yield: 180–199 g of 1-methylaminoanthraquinone.

-

Purity: The product has a melting point of 166–171°C and is sufficiently pure for most purposes.

Halogenation of this compound

Halogenated derivatives, particularly brominated and chlorinated compounds, are key intermediates for further functionalization.

Experimental Protocol: Synthesis of 1-Methylamino-4-bromoanthraquinone [4]

-

Apparatus: A 2-L three-necked flask with ground-glass joints, equipped with a mechanical stirrer, a condenser, and a dropping funnel.

-

Reagents:

-

This compound: 119 g (0.5 mole)

-

Pyridine (good grade): 600 mL

-

Bromine: 90 g (29 mL, 0.56 mole)

-

-

Procedure:

-

Place this compound and pyridine in the flask and start the stirrer.

-

Add bromine over a period of 9–10 minutes.

-

Heat the flask on a steam bath for 6 hours with continuous stirring.

-

Transfer the hot mixture to a beaker and allow it to cool.

-

Collect the separated solid on a Büchner funnel.

-

Wash the solid thoroughly with hot water to remove pyridine hydrobromide.

-

Dry the resulting deep red 1-methylamino-4-bromoanthraquinone.

-

-

Yield: 111–117 g (70–74%).

-

Purity: The product has a melting point of 193–195°C. Recrystallization from pyridine can raise the melting point to 195–196°C.

Alternative Bromination Method: [5]

A method utilizing in situ generation of bromine from hydrogen peroxide and hydrogen bromide in dichloroethane has been reported to provide a high yield (up to 90%) of 1-methylamino-4-bromoanthraquinone with reduced formation of poly-brominated byproducts.[5]

Experimental Protocol: Synthesis of Chlorinated this compound Derivatives [6][7]

-

Apparatus: Standard laboratory glassware.

-

Reagents:

-

This compound (MAAQ)

-

Ultra Clorox® bleach (as the chlorine source)

-

Iron chloride (as a catalyst)

-

-

Procedure:

-

The reaction of MAAQ with bleach in the presence of iron chloride results in a mixture of chlorinated products.

-

The product mixture contains two mono-chlorinated isomers (2-chloro-1-(methylamino)anthraquinone and 4-chloro-1-(methylamino)anthraquinone) and one di-chlorinated compound (2,4-dichloro-1-(methylamino)anthraquinone).[6]

-

The individual compounds can be separated and isolated using liquid chromatography (LC) with post-column fraction collection.[6]

-

-

Characterization: The structural isomers are identified using gas chromatography-mass spectrometry (GC-MS) and elucidated by liquid-state nuclear magnetic resonance (NMR) spectroscopy.[6]

Further Functionalization: The Ullmann Condensation

The halogenated derivatives of this compound are valuable precursors for synthesizing a variety of amino-substituted derivatives via the Ullmann condensation reaction. This copper-catalyzed reaction allows for the formation of C-N bonds.[8][9][10]

Experimental Protocol: Microwave-Assisted Ullmann Coupling of Bromaminic Acid with Amines [8][10]

-

Apparatus: Microwave reactor.

-

Reagents:

-

Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid)

-

Alkyl or aryl amine

-

Elemental copper (catalyst)

-

Phosphate buffer

-

-

Procedure:

-

Combine bromaminic acid, the desired amine, and elemental copper in a phosphate buffer within a microwave-safe reaction vessel.

-

Subject the mixture to microwave irradiation. The reaction typically proceeds within 2–30 minutes.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, isolate and purify the product.

-

-

Advantages: This method is efficient, generally applicable, and does not require an inert atmosphere. The entire protocol, including workup, can often be completed within 1–3 hours.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of this compound and its derivatives.

Table 1: Synthesis and Physical Properties

| Compound | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.P. (°C) | Reference(s) |

| This compound | Sodium anthraquinone-α-sulfonate | Methylamine, Sodium chlorate | Water | 130-135 | 12 | 59-65 | 166-171 | [3] |

| 1-Methylamino-4-bromoanthraquinone | This compound | Bromine | Pyridine | Steam Bath | 6 | 70-74 | 193-195 | [4] |

| 1-Methylamino-4-bromoanthraquinone | This compound | H₂O₂, HBr | Dichloroethane | 0-30 | <3 | ~90 | 184-187 | [5][11] |

| 1-Amino-4-[(2-hydroxyethyl)amino]-anthraquinone-2-sulfonic acid | Bromaminic acid | 2-Aminoethanol | Water | 90 | 4 | 96 | >300 | [12] |

| 1,4-Bis((2-ethylhexyl)amino)-anthraquinone | 1,4-Dihydroxyanthraquinone | 2-Ethylhexylamine | - | 160 | 24 | 20 | 84 | [13] |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference(s) |

| 1-Aminoanthraquinone | - | 108.8, 116.5, 123.8, 126.2, 132.4, 134.1, 134.6, 151.8, 182.2, 185.0 | - | 223 | [14][15] |

| 1,4-Diaminoanthraquinone | - | 108.5, 125.9, 133.5, 149.7, 183.1 | - | 238 | [16] |

| 1-Amino-4-[(2-hydroxyethyl)amino]-anthraquinone-2-sulfonic acid | 3.50-3.60 (m, 2H), 3.67 (d, 2H), 7.34 (s, 1H), 7.68-7.86 (m, 4H) | 45.29, 60.24, 109.38, 109.67, 121.16, 126.19, 126.36, 132.88, 133.03, 134.43, 134.47, 143.5, 143.79, 145.84, 181.17, 182.12 | - | 364.0 [M+H]⁺ | [12] |

| 1,4-Bis((2-(dimethylamino)ethyl)amino)anthraquinone | 2.35 (s, 12H), 2.67 (t, 4H), 3.48-3.53 (m, 4H), 7.24 (s, 2H), 7.67-7.68 (m, 2H), 8.35-8.36 (m, 2H), 10.74 (s, 2H) | 41.11, 45.69, 58.61, 110.13, 123.41, 126.11, 131.96, 134.47, 145.83, 182.60 | - | - | [13] |

Biological Activities and Mechanisms of Action

This compound derivatives have garnered significant interest in drug development due to their diverse pharmacological activities.

Anticancer Activity

Many anthraquinone derivatives exhibit potent anticancer properties, acting through various mechanisms.[2] These include DNA intercalation, inhibition of topoisomerases, and induction of apoptosis.[1]

Signaling Pathway: ROS/JNK-Mediated Apoptosis

One of the key mechanisms by which some anthraquinone derivatives induce cancer cell death is through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[17]

Caption: ROS/JNK signaling pathway in anthraquinone-induced apoptosis.[17]

Experimental Protocol: Cytotoxicity Assessment using MTT Assay [18][19][20]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[19]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle and positive controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a sodium dodecyl sulfate solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Enzyme Inhibition

Anthraquinone derivatives have been identified as inhibitors of various enzymes, which is a promising avenue for therapeutic intervention.

Examples of Enzyme Inhibition:

-

Pancreatic Lipase: Certain anthraquinones have shown significant inhibitory activity against human pancreatic lipase, suggesting potential applications in the management of obesity.[21]

-

Lactoperoxidase: Some phenolic anthraquinone derivatives have demonstrated competitive inhibition of lactoperoxidase.[22]

-

Other Enzymes: Anthraquinones have also been investigated as inhibitors of acetylcholinesterase, butyrylcholinesterase, and tyrosinase, among others.[23]

Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric) [24]

-

Principle: The inhibitory effect of a compound on an enzyme's activity is determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

-

Procedure:

-

Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and the test anthraquinone derivative in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, set up blank, control (100% enzyme activity), and test wells containing the enzyme and varying concentrations of the inhibitor.

-

Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the substrate to all wells.

-

Measurement: Monitor the change in absorbance over time using a microplate reader at a wavelength specific to the substrate or product.

-

-

Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration. The IC₅₀ value can then be determined.

Conclusion

This compound and its derivatives are a versatile class of compounds with well-established synthetic routes and a wide range of biological activities. Their potential as anticancer agents and enzyme inhibitors makes them attractive candidates for further investigation in drug discovery and development. The experimental protocols and data provided in this guide offer a solid foundation for researchers and scientists working in this exciting field. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents based on the anthraquinone scaffold.

References

- 1. Experimental antitumor activity of aminoanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN111138305A - Preparation method of 1-methylamino-4-bromoanthraquinone - Google Patents [patents.google.com]

- 6. Bank security dye packs: synthesis, isolation, and characterization of chlorinated products of bleached this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthessis, Isolation, and Characterization o f Chlorinated Products of Bleached this compound : Microtrace [microtrace.com]

- 8. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions | Springer Nature Experiments [experiments.springernature.com]

- 9. squ.elsevierpure.com [squ.elsevierpure.com]

- 10. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. haihangchem.com [haihangchem.com]

- 12. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06851A [pubs.rsc.org]

- 14. 1-Aminoanthraquinone | C14H9NO2 | CID 6710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Aminoanthraquinone(82-45-1) 13C NMR [m.chemicalbook.com]

- 16. 1,4-Diamino anthraquinone(128-95-0) 13C NMR spectrum [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of natural anthraquinones as potent inhibitors against pancreatic lipase: structure-activity relationships and inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Evaluation of antioxidant, enzyme inhibition, and cytotoxic activity of three anthraquinones (alizarin, purpurin, and quinizarin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

biological activity of 1-(Methylamino)anthraquinone and its analogs

An In-depth Technical Guide to the Biological Activity of 1-(Methylamino)anthraquinone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthraquinones are a class of aromatic compounds that form the core structure of many biologically active molecules, both natural and synthetic.[1][2] Their derivatives have garnered significant interest in medicine due to a wide range of therapeutic properties, including anticancer, antibacterial, antiviral, and antifungal activities.[2][3] Among these, this compound (also known as Disperse Red 9) serves as a foundational scaffold for the development of novel therapeutic agents.[4][5] While primarily used as a dye, its structural analogs have been extensively investigated, revealing potent anticancer activities.[5][6] These analogs often exert their effects by inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways.[1][7] This guide provides a comprehensive overview of the biological activities of this compound analogs, focusing on their anticancer properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of cellular mechanisms and workflows to support further research and development in this promising area of medicinal chemistry.

Introduction

The 9,10-anthracenedione (anthraquinone) core is a privileged scaffold in drug discovery.[1] Naturally occurring anthraquinones are found in various plants and microorganisms and have been used in traditional medicine for centuries.[2][3][7] The synthetic modification of the anthraquinone skeleton has led to the development of important clinical drugs, such as the anticancer agents mitoxantrone, doxorubicin, and daunorubicin.[3][8] The biological activity of anthraquinone derivatives is closely tied to their chemical structure, with the type and position of substituents on the aromatic rings significantly influencing their therapeutic effects and mechanism of action.[9][10]

This compound is a simple derivative used commercially as a red dye.[4][5][11] However, the introduction of various functional groups to its core structure has yielded a multitude of analogs with potent biological activities, particularly against cancer cells.[12] Researchers have synthesized and evaluated numerous series of these compounds, exploring their structure-activity relationships to optimize efficacy and selectivity.[12] This document synthesizes the current knowledge on these analogs, providing a technical resource for professionals in the field.

Primary Biological Activity: Anticancer Effects

The most extensively studied biological activity of this compound analogs is their potent cytotoxic and antiproliferative effect on a wide range of human cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

Analogs of this compound have demonstrated significant efficacy against various cancers, including colon, breast, prostate, and liver cancer.[1][7][13] For example, a series of amide anthraquinone derivatives showed potent anti-proliferative activities against eight human cancer cell lines, with one of the most active compounds, 1-nitro-2-acyl anthraquinone-leucine (designated 8a), exhibiting an IC50 of 17.80 μg/mL against HCT116 colon cancer cells.[7] Another study reported that an anthraquinone derivative (designated 15) showed selective cytotoxicity towards HepG2 liver cancer cells with an ED50 value of 1.23 μM.[1] Furthermore, certain derivatives have shown promising activity against prostate cancer cells (PC3) and breast cancer cells (MCF-7).[1][13] The cytotoxic effect is often cell-type specific, highlighting the potential for developing targeted therapies.[13]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are mediated through several cellular mechanisms, primarily the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

-

Induction of Apoptosis: Many anthraquinone analogs trigger apoptosis in cancer cells. One key mechanism involves the generation of Reactive Oxygen Species (ROS).[7][8] An increase in intracellular ROS levels can lead to the activation of the JNK signaling pathway, resulting in mitochondrial stress, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to apoptosis.[7] Studies have shown that treatment with active anthraquinone compounds leads to an upregulation of pro-apoptotic proteins like p53 and a downregulation of anti-apoptotic proteins like Bcl-2.[1]

-

Cell Cycle Arrest: Several anthraquinone derivatives have been found to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. For instance, some compounds induce cell cycle arrest in the G2/M phase.[1] This prevents the cells from entering mitosis and undergoing cell division.

Quantitative Biological Data

The following table summarizes the reported in vitro anticancer activities of various this compound analogs and other related anthraquinone derivatives.

| Compound/Derivative | Cancer Cell Line | Assay Type | Activity Metric | Value | Reference |

| Derivative 15 | HepG2 (Liver) | Cytotoxicity | ED50 | 1.23 µM | [1] |

| Derivative 16 | MCF-7 (Breast) | Cytotoxicity | - | Good Activity | [1] |

| Derivative 34 | K562 (Leukemia) | Cytotoxicity | IC50 | 2.17 µM | [1] |

| Derivative 35 | K562 (Leukemia) | Cytotoxicity | IC50 | 2.35 µM | [1] |

| Derivative 36 | HeLa (Cervical) | Cytotoxicity | IC50 | 7.66 µM | [1] |

| Derivative 31 | PC3 (Prostate) | Cytotoxicity | IC50 | 7.64 µM | [1] |

| Derivative 37 | DU-145 (Prostate) | Antiproliferative | IC50 | 10.2 µM | [1] |

| Derivative 37 | HT-29 (Colon) | Antiproliferative | IC50 | 8.5 µM | [1] |

| Derivative 44 | HCT-116 (Colon) | Cytotoxicity | GI50 | 0.3 µM | [1] |

| Derivative 50 | Not Specified | Cytotoxicity | IC50 | 0.3 µM | [1] |

| Derivative 4 | PC3 (Prostate) | Cytotoxicity | IC50 | 4.65 µM | [13] |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 (Colon) | Proliferation | IC50 | 17.80 µg/mL | [7] |

Signaling Pathways and Mechanisms of Action

The biological activity of anthraquinone analogs is underpinned by their interaction with various cellular signaling pathways. A common mechanism involves the induction of oxidative stress, which triggers downstream apoptotic signaling.

ROS-JNK Mediated Apoptosis

A key pathway implicated in the anticancer activity of some anthraquinone derivatives is the ROS/JNK signaling cascade.[7] The compound induces an increase in intracellular ROS, which in turn activates JNK. Activated JNK can then phosphorylate proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation, culminating in apoptosis.[7]

Caption: ROS/JNK-mediated apoptotic pathway induced by anthraquinone analogs.

Structure-Activity Relationships (SAR)

The biological potency of anthraquinone analogs is highly dependent on their substitution patterns. SAR studies help in designing more effective and selective compounds.

-

Role of Substituents: Electron-donating groups on the aromatic ring can enhance anticancer activities.[12]

-

Side-Chain Modifications: Chemical modifications of side-chains are an effective way to improve the activity of anticancer drugs. For instance, among a series of amide anthraquinone-amino acid derivatives, those with a leucine side-chain exhibited higher activity.[7]

-

Hydroxyl Groups: The presence and position of hydroxyl groups on the anthraquinone core are correlated with bioactivity.[10]

-

Steric Effects: While electronic effects are significant, steric hindrance from bulky substituent groups can sometimes be disadvantageous to the compound's activity.[12]

Caption: Key structural modifications influencing the anticancer activity of anthraquinones.

Experimental Protocols

This section provides a generalized methodology for assessing the in vitro anticancer activity of anthraquinone compounds, based on commonly cited experimental procedures.[3][7][8][13]

Cell Culture

Human cancer cell lines (e.g., HCT116, PC3, MCF-7) are cultured in an appropriate medium, such as RPMI 1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[7][13] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7][13]

In Vitro Cytotoxicity/Antiproliferation Assay (MTT Assay)

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][7]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of medium.[7] The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are treated with these concentrations for a specified period, typically 48 hours.[7][13]

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.[7]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[7]

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.

Western Blot Analysis for Signaling Proteins

Western blotting can be used to detect the expression levels of specific proteins involved in signaling pathways (e.g., JNK, p-JNK, caspases).

-

Protein Extraction: Cells are treated with the compound for a designated time, then lysed using a suitable buffer to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion and Future Perspectives

This compound and its analogs represent a valuable class of compounds with significant potential in anticancer drug development. The extensive research into their synthesis and biological evaluation has revealed potent cytotoxic activities against a multitude of cancer cell lines, operating through well-defined mechanisms such as the induction of ROS-mediated apoptosis and cell cycle arrest. Structure-activity relationship studies have provided crucial insights for the rational design of new derivatives with improved potency and selectivity.

Future research should focus on optimizing the therapeutic index of these compounds to minimize off-target toxicity, a known challenge with some anthraquinone-based drugs.[8] Further investigation into their in vivo efficacy, pharmacokinetic profiles, and potential for combination therapies will be essential steps in translating these promising preclinical findings into clinical applications. The continued exploration of this chemical scaffold holds great promise for the discovery of novel and effective cancer chemotherapeutics.

References